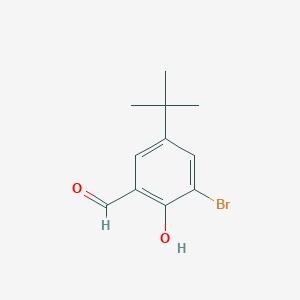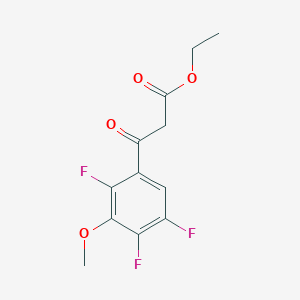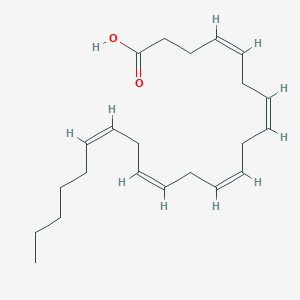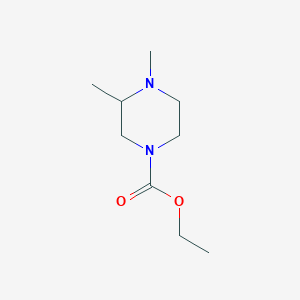
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Vue d'ensemble
Description
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (3-Br-5-t-Bu-2-HBA) is an organic compound belonging to the class of substituted aromatic aldehydes. It is a colorless crystalline solid that is insoluble in water and has a melting point of 115–116 °C. 3-Br-5-t-Bu-2-HBA is a valuable intermediate in organic synthesis and has a wide range of applications in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
Synthèse du complexe Mn (III)-salen
Le 3,5-di-tert-butyl-2-hydroxybenzaldehyde, un composé similaire, est utilisé dans la synthèse du complexe Mn (III)-salen . Cela suggère que le 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde pourrait potentiellement être utilisé dans des réactions similaires pour synthétiser d'autres complexes métalliques.
Synthèse de porphyrazine à base de Schiff
Le 5-tert-butyl-2-hydroxybenzaldehyde, un autre composé similaire, participe à la synthèse de porphyrazine à base de Schiff . Cela indique que le this compound pourrait également être utilisé dans la synthèse de dérivés de porphyrazine.
Synthèse de ligands de Schiff base chiraux
Le 3,5-di-tert-butyl-2-hydroxybenzaldehyde est utilisé dans la synthèse de ligands de Schiff base chiraux . Cela suggère que le this compound pourrait être utilisé dans des réactions similaires pour synthétiser des ligands chiraux.
Synthèse de ligands d'oxazolidine chiraux
Le 3,5-di-tert-butyl-2-hydroxybenzaldehyde est également utilisé dans la synthèse de ligands d'oxazolidine chiraux . Cela indique que le this compound pourrait potentiellement être utilisé dans des réactions similaires pour synthétiser des ligands d'oxazolidine.
Synthèse de complexes de Schiff base d'étain
Le 3,5-di-tert-butyl-2-hydroxybenzaldehyde est utilisé dans la synthèse de complexes de Schiff base d'étain avec des analogues de l'histidine . Cela suggère que le this compound pourrait être utilisé dans des réactions similaires pour synthétiser des complexes de Schiff base d'étain.
Synthèse de dérivés de thiosemicarbazone
Le 5-tert-butyl-2-hydroxybenzaldehyde est utilisé dans la synthèse de la 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone . Cela indique que le this compound pourrait potentiellement être utilisé dans des réactions similaires pour synthétiser des dérivés de thiosemicarbazone.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound can be used as a highly sensitive dual-channel chemical sensor for selective identification of b4o2-7 .
Mode of Action
It is known that the compound can interact with its targets to bring about changes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde . .
Propriétés
IUPAC Name |
3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTMRJRVZVXKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428274 | |
| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119646-68-3 | |
| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Q & A
Q1: What is the molecular conformation of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde?
A1: Research indicates that the molecular conformation of this compound is stabilized by an intramolecular O—H⋯O hydrogen bond. The structure exhibits a planar conformation with all non-hydrogen atoms, excluding the methyl groups, lying approximately within the same plane. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)




![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)



![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)
